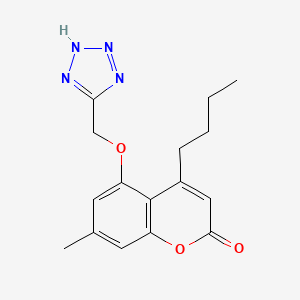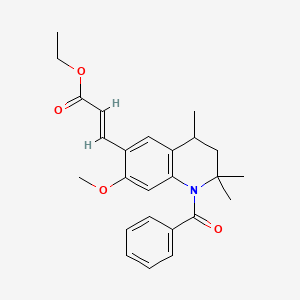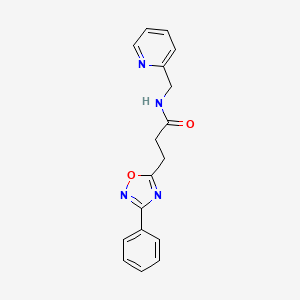
4-butyl-7-methyl-5-(2H-tetrazol-5-ylmethoxy)chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-7-methyl-5-(2H-tetrazol-5-ylmethoxy)chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives.
Vorbereitungsmethoden
The synthesis of 4-butyl-7-methyl-5-(2H-tetrazol-5-ylmethoxy)chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-4-methylcoumarin and propargyl bromide.
Alkylation Reaction: The 7-hydroxy-4-methylcoumarin is reacted with propargyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like dry acetone. This reaction forms an intermediate compound.
Analyse Chemischer Reaktionen
4-butyl-7-methyl-5-(2H-tetrazol-5-ylmethoxy)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound has shown promise as an antimicrobial agent, exhibiting significant inhibitory activity against various bacterial strains.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 4-butyl-7-methyl-5-(2H-tetrazol-5-ylmethoxy)chromen-2-one involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
4-butyl-7-methyl-5-(2H-tetrazol-5-ylmethoxy)chromen-2-one can be compared with other similar compounds, such as:
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: This compound shares a similar chromen-2-one core but differs in its substituents, leading to variations in its biological activities.
7-hydroxy-2H-chromen-2-one: Another related compound, known for its use as a building block in the synthesis of various biologically active derivatives.
Eigenschaften
Molekularformel |
C16H18N4O3 |
|---|---|
Molekulargewicht |
314.34 g/mol |
IUPAC-Name |
4-butyl-7-methyl-5-(2H-tetrazol-5-ylmethoxy)chromen-2-one |
InChI |
InChI=1S/C16H18N4O3/c1-3-4-5-11-8-15(21)23-13-7-10(2)6-12(16(11)13)22-9-14-17-19-20-18-14/h6-8H,3-5,9H2,1-2H3,(H,17,18,19,20) |
InChI-Schlüssel |
ALTLOEBOPFEMNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC3=NNN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-{(E)-{[2-(3,4-dimethoxyphenyl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B14939980.png)
![7-hydroxy-1-(pentan-3-yl)-4-[4-(propan-2-yloxy)phenyl]-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B14939986.png)
![6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one](/img/structure/B14939991.png)


![4-Amino-1-(3,4-dimethylphenyl)-7-[4-(propan-2-YL)phenyl]-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14940034.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide](/img/structure/B14940040.png)
![{2-[N'-(3-chloro-2-methylphenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}methyl 4-benzylpiperazine-1-carbodithioate](/img/structure/B14940046.png)
![N-(5-chloro-2-methylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B14940062.png)
![methyl 4-methyl-2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14940066.png)
![5-butyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B14940075.png)
![N-(2-nitrophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B14940076.png)
![3-[(E)-1H-1,2,4-triazol-5-yldiazenyl]quinoline-2,4(1H,3H)-dione](/img/structure/B14940083.png)
![Tetramethyl 6'-[(3,5-dimethoxyphenyl)carbonyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14940086.png)
